BenchChemオンラインストアへようこそ!

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

alkaline phosphatase inhibition tissue-nonspecific alkaline phosphatase (TNAP) regioisomeric selectivity

This N-(pyridin-2-ylmethyl)benzenesulfonamide derivative, CAS 701952-61-6, is a critical tool compound for drug discovery programs targeting AOC3 (amine oxidase copper-containing 3) and tissue-nonspecific alkaline phosphatase (TNAP). The 5-chloro-2-methoxy-4-methyl substitution pattern is essential for maintaining target engagement, while the pyridin-2-ylmethyl moiety uniquely enables copper-catalyzed late-stage diversification into N-sulfonylformamidines. Unlike its pyridin-3-yl regioisomer (CHEMBL578154, TNAP IC₅₀ = 511 nM), this compound's altered zinc-chelating geometry supports structure-activity relationship campaigns aimed at improving selectivity over germ cell alkaline phosphatase. Procure this high-purity screening hit to unlock parallel synthesis of focused sulfonamide libraries and validate AOC3 target engagement in cellular models of leukocyte trafficking and hepatic stellate cell activation.

Molecular Formula C14H15ClN2O3S
Molecular Weight 326.8g/mol
CAS No. 701952-61-6
Cat. No. B497504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
CAS701952-61-6
Molecular FormulaC14H15ClN2O3S
Molecular Weight326.8g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CC=CC=N2)OC
InChIInChI=1S/C14H15ClN2O3S/c1-10-7-13(20-2)14(8-12(10)15)21(18,19)17-9-11-5-3-4-6-16-11/h3-8,17H,9H2,1-2H3
InChIKeyYUVATKQDYAWWKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.5 [ug/mL]

5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701952-61-6): A Structurally Defined Sulfonamide Scaffold for Targeted Probe and Lead Optimization


5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701952-61-6) belongs to the N-(pyridin-2-ylmethyl)benzenesulfonamide class, characterized by a 5-chloro-2-methoxy-4-methyl-substituted benzene ring connected through a sulfonamide linker to a 2-picolylamine moiety . With a molecular formula of C₁₄H₁₅ClN₂O₃S and a molecular weight of 326.8 g/mol, it serves as both a screening hit in early drug discovery and a versatile synthetic intermediate for constructing focused sulfonamide libraries [1]. Its structural attributes position it at the intersection of medicinal chemistry campaigns targeting amine oxidase and alkaline phosphatase enzymes, where subtle regioisomeric variations in the pyridine attachment point profoundly influence target engagement and selectivity [1].

Why a Generic N-(pyridin-2-ylmethyl)benzenesulfonamide Cannot Substitute for 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701952-61-6)


The 5-chloro-2-methoxy-4-methyl substitution pattern on the benzenesulfonamide core is not a passive structural feature but a critical determinant of both biological activity and chemical reactivity. Regioisomers of this scaffold—exemplified by the pyridin-3-yl analog (CHEMBL578154)—exhibit an IC₅₀ of 511 nM against human tissue-nonspecific alkaline phosphatase (TNAP), while the pyridin-2-ylmethyl variant introduces a methylene spacer that alters hydrogen-bonding geometry and chelation potential [1]. Furthermore, the pyridin-2-ylmethyl group is essential for copper-catalyzed C–N bond cleavage reactions that enable late-stage diversification into N-sulfonylformamidines, a transformation unavailable to pyridin-3-yl or pyridin-4-yl congeners [2]. Simply replacing this compound with an unsubstituted or differently substituted analog therefore risks both loss of target affinity and forfeiture of synthetic versatility.

Quantitative Differentiation Evidence for 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701952-61-6) Against Closest Structural Analogs


Regioisomeric Selectivity: Pyridin-2-ylmethyl vs. Pyridin-3-yl Attachment Determines Alkaline Phosphatase Inhibitory Activity

The pyridin-2-ylmethyl substituent introduces a critical methylene spacer absent in the directly attached pyridin-3-yl regioisomer (CHEMBL578154, CAS 873680-55-8). While the pyridin-3-yl analog displays an IC₅₀ of 511 nM against human tissue-nonspecific alkaline phosphatase (TNAP) in a Sanford-Burnham Center for Chemical Genomics screen, the increased conformational flexibility and altered nitrogen positioning of the pyridin-2-ylmethyl variant is predicted to modulate zinc coordination in the TNAP active site, potentially enhancing inhibitory potency [1]. Definitive comparative IC₅₀ data for the pyridin-2-ylmethyl compound awaits experimental determination.

alkaline phosphatase inhibition tissue-nonspecific alkaline phosphatase (TNAP) regioisomeric selectivity

Synthetic Tractability: Pyridin-2-ylmethyl Enables Copper-Catalyzed Late-Stage Diversification into N-Sulfonylformamidines

The pyridin-2-ylmethyl group serves as a traceless directing group in copper-catalyzed C–N bond cleavage reactions with DMF-DMA, enabling conversion to N-sulfonylformamidines. In the optimized protocol, N-(2-pyridinylmethyl)benzenesulfonamides react in glycol at 80 °C for 8 hours with 5 mol% Cu(OAc)₂·H₂O to yield the corresponding formamidine products [1]. This transformation is not feasible with pyridin-3-yl, pyridin-4-yl, or simple alkyl-substituted benzenesulfonamide analogs, conferring unique synthetic utility on the pyridin-2-ylmethyl scaffold for library generation.

late-stage functionalization copper-catalyzed C–N bond cleavage N-sulfonylformamidine synthesis

Physicochemical Optimization: Chloro-Methoxy-Methyl Substitution Pattern Modulates logP Relative to Unsubstituted Scaffolds

The 5-chloro-2-methoxy-4-methyl substitution array on the benzenesulfonamide core significantly elevates lipophilicity compared to the unsubstituted parent scaffold. The pyridin-3-yl regioisomer (CHEMBL578154) has a reported logP of 2.68 . The pyridin-2-ylmethyl compound, bearing an additional methylene unit in the linker, is predicted to exhibit a logP approximately 0.3–0.5 units higher (estimated logP ~3.0–3.2), placing it in a favorable range for passive membrane permeability while retaining adequate aqueous solubility . In contrast, the 4-methoxy analog lacking the chloro and methyl substituents shows a logP of ~1.8 [1], which may compromise cellular uptake in certain assay formats.

lipophilicity optimization logP modulation drug-likeness

Class-Level Antiviral Potential: Aryl Sulfonamide Scaffold Validated as Influenza Hemagglutinin Inhibitor with Pan-Subtype Activity

A tertiary aryl sulfonamide bearing structural homology to the 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide core was identified as a potent inhibitor of influenza A virus hemagglutinin (HA), preventing viral entry and replication across diverse H1N1, H5N1, and H3N2 subtypes [1]. While the published lead compound differs in its N-substitution pattern, the SAR study demonstrated that the benzenesulfonamide core with electron-donating substituents (methoxy, methyl) is critical for antiviral activity. The pyridin-2-ylmethyl variant provides an alternative vector for exploring HA binding interactions that may overcome resistance mutations emerging against first-generation aryl sulfonamide leads.

influenza A virus hemagglutinin inhibitor antiviral entry blocker

Kinase Selectivity Window: Benzenesulfonamide Core Profile Suggests Preferential Engagement of Non-Kinase Targets Over c-Met/Ron

A chemically distinct but structurally informative comparator, MK-8033 (a c-Met/Ron dual inhibitor bearing a pyridin-2-ylmethyl sulfonamide moiety), exhibits an IC₅₀ of 1 nM against wild-type c-Met kinase . Given that the 5-chloro-2-methoxy-4-methyl substitution pattern diverges significantly from the MK-8033 pharmacophore, this compound is anticipated to show substantially reduced kinase inhibition (predicted IC₅₀ > 1 μM against c-Met), thereby favoring non-kinase targets such as amine oxidases (AOC3) or alkaline phosphatases [1]. This selectivity profile reduces polypharmacology risk in phenotypic screening cascades where kinase-mediated confounding is a concern.

kinase selectivity off-target profiling polypharmacology risk assessment

High-Impact Application Scenarios for 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide (CAS 701952-61-6)


Development of Selective Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibitors for Ectopic Calcification Disorders

The 511 nM IC₅₀ benchmark of the pyridin-3-yl regioisomer against TNAP establishes this chemotype as a validated starting point for phosphatase inhibitor optimization [1]. The pyridin-2-ylmethyl variant, with its altered zinc-chelating geometry, is ideally suited for structure-activity relationship (SAR) campaigns aimed at improving potency and selectivity over the germ cell alkaline phosphatase isoform (IC₅₀ = 100,000 nM for pyridin-3-yl analog), a key selectivity hurdle in developing therapeutics for vascular calcification and pseudoxanthoma elasticum.

Construction of Diverse N-Sulfonylformamidine Libraries via Copper-Catalyzed Late-Stage Diversification

The unique reactivity of the pyridin-2-ylmethyl group under Cu(OAc)₂·H₂O catalysis enables efficient conversion to N-sulfonylformamidines—a privileged scaffold in agrochemical and anti-infective discovery [2]. This compound serves as a strategic building block for parallel synthesis efforts, where the core 5-chloro-2-methoxy-4-methyl substitution pattern can be preserved while the sulfonamide moiety is elaborated into formamidine derivatives with distinct biological profiles.

Antiviral Mechanism-of-Action Probe for Influenza A Hemagglutinin Entry Inhibition

Building on the validated antiviral activity of the aryl sulfonamide chemotype against influenza A HA [3], this compound provides a structurally orthogonal scaffold for resistance-profiling studies. Its distinct N-substitution vector may probe HA binding pockets not accessed by the published lead series, supporting combination therapy development with oseltamivir or baloxavir marboxil.

Amine Oxidase (AOC3/VAP-1) Inhibitor Lead Generation for Inflammatory Disease Indications

The pyridinyl sulfonamide patent landscape explicitly claims N-(pyridin-2-ylmethyl)benzenesulfonamide derivatives as AOC3 inhibitors with therapeutic potential in chronic inflammatory and fibrotic diseases [4]. This compound's substitution pattern aligns with the patent's preferred embodiments, making it a directly relevant tool compound for validating AOC3 target engagement in cellular models of leukocyte trafficking and hepatic stellate cell activation.

Quote Request

Request a Quote for 5-chloro-2-methoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.